1-(4-Methoxyphenylmethyl)tetrazole

Physicochemical profiling Medicinal chemistry ADME optimization

1-(4-Methoxyphenylmethyl)tetrazole (CAS 160698-31-7) is an N1-substituted 1H-tetrazole heterocycle bearing a 4-methoxybenzyl substituent at the 1-position of the tetrazole ring. With molecular formula C₉H₁₀N₄O and molecular weight 190.20 g/mol, this compound occupies fragment-like chemical space (MW.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 160698-31-7
Cat. No. B3006526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenylmethyl)tetrazole
CAS160698-31-7
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NN=N2
InChIInChI=1S/C9H10N4O/c1-14-9-4-2-8(3-5-9)6-13-7-10-11-12-13/h2-5,7H,6H2,1H3
InChIKeyODJQFWLXWRQLSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenylmethyl)tetrazole (CAS 160698-31-7): Procurement-Relevant Structural and Physicochemical Baseline for N1-Substituted Tetrazole Building Blocks


1-(4-Methoxyphenylmethyl)tetrazole (CAS 160698-31-7) is an N1-substituted 1H-tetrazole heterocycle bearing a 4-methoxybenzyl substituent at the 1-position of the tetrazole ring [1]. With molecular formula C₉H₁₀N₄O and molecular weight 190.20 g/mol, this compound occupies fragment-like chemical space (MW <300 Da) and is classified under PDB chemical component code 8S4 as a non-polymer HETAIN ligand [2]. The compound is commercially available as a research chemical from multiple suppliers at purities of 95% or higher, with storage recommended at cool, dry conditions . Its distinguishing structural features—the electron-donating para-methoxy group on the benzyl moiety and the defined N1-substitution regioisomerism—confer physicochemical properties that diverge meaningfully from its closest analogs, including altered lipophilicity, hydrogen-bond acceptor capacity, and protein-binding behavior [1][3].

Why 1-(4-Methoxyphenylmethyl)tetrazole Cannot Be Simply Interchanged with Generic Benzyl-Tetrazole Analogs


Substituting a generic benzyl-tetrazole for 1-(4-Methoxyphenylmethyl)tetrazole introduces multiple uncontrolled variables that can confound reproducibility in both synthetic and biological contexts. The para-methoxy substituent alters the hydrogen-bond acceptor count from 3 to 4 relative to unsubstituted 1-benzyl-1H-tetrazole, directly impacting protein-ligand recognition and crystal packing [1][2]. Distinct XLogP3 values (1.3 for the target compound vs. 1.4 for the des-methoxy analog) indicate that the methoxy group does not increase overall lipophilicity despite adding carbon and oxygen atoms—a non-intuitive property that affects solubility, chromatographic behavior, and partitioning [1]. Furthermore, the fixed N1-substitution pattern of this compound eliminates the prototropic tautomerism present in 2H-tetrazole isomers, ensuring a single, defined chemical entity rather than an equilibrium mixture [3]. The quantitative evidence below substantiates why procurement specifications must explicitly require CAS 160698-31-7 rather than accepting in-class substitution.

Quantitative Differentiation Evidence for 1-(4-Methoxyphenylmethyl)tetrazole (CAS 160698-31-7) vs. Closest Analogs


Lipophilicity and Hydrogen-Bond Acceptor Profile: 4-Methoxybenzyl vs. Unsubstituted Benzyl N1-Tetrazole Comparison

1-(4-Methoxyphenylmethyl)tetrazole possesses an additional hydrogen-bond acceptor (HBA = 4, contributed by the tetrazole ring nitrogens and the para-methoxy oxygen) compared to 1-benzyl-1H-tetrazole (HBA = 3, tetrazole nitrogens only) [1]. Despite the additional oxygen and carbon atoms, the XLogP3 of the target compound (1.3) is marginally lower than that of the des-methoxy analog (XLogP = 1.4), indicating that the polar methoxy oxygen offsets the lipophilic contribution of the methyl group [1]. The H-bond donor count is zero for both compounds, confirming that the methoxy group functions solely as an H-bond acceptor [1].

Physicochemical profiling Medicinal chemistry ADME optimization

Regioisomeric Differentiation: N1-1H-Tetrazole vs. N2-2H-Tetrazole Lipophilicity Divergence

1-(4-Methoxyphenylmethyl)tetrazole is the defined N1-substituted 1H-tetrazole regioisomer. Its constitutional isomer, 5-(4-methoxybenzyl)-2H-tetrazole (CAS 132372-75-9), the N2-substituted 2H-tautomer, exhibits a measurably higher computed LogP (1.53, Hit2Lead database) compared to the target compound (XLogP3 = 1.3) [1]. This LogP difference of approximately 0.23 units between regioisomers arises from the different electronic environment of the tetrazole ring when substituted at N1 vs. N2, which influences the dipole moment and consequently the partitioning behavior [2].

Tetrazole tautomerism Regioisomer identification Physicochemical QC

BRD1 Bromodomain Fragment Hit Validation via PanDDA Crystallographic Screening

1-(4-Methoxyphenylmethyl)tetrazole was identified as a validated fragment hit against the BRD1 bromodomain (Bromodomain-containing protein 1) in a large-scale PanDDA (Pan-Dataset Density Analysis) crystallographic fragment screen conducted at the Diamond Light Source XChem facility [1]. The compound is deposited as ligand 8S4 in PDB entry 5PNZ, with the BRD1–ligand complex structure solved at 1.56 Å resolution [1][2]. In the BRD1 screen, the PanDDA method increased the fragment hit identification rate from 0.9% (2 hits/226 datasets, conventional manual inspection) to 10.6% (24 hits/226 datasets), with this compound among the 24 PanDDA-identified hits [1]. The crystal structure confirms a defined binding pose within the acetyl-lysine recognition pocket of the BRD1 bromodomain [2].

Epigenetics Fragment-based drug discovery Bromodomain targeting

Synthetic Yield Benchmark: Acid-Catalyzed Multicomponent Synthesis vs. Yb(OTf)₃-Catalyzed Protocol

The synthesis of 1-(4-Methoxyphenylmethyl)tetrazole is documented in patent US6265434B1 via an acid-catalyzed three-component reaction of 4-methoxybenzylamine (3.84 g, 28.0 mmol), triethyl orthoformate (7.50 mL, 45.0 mmol), and sodium azide (2.73 g, 42.0 mmol) in acetic acid at 80°C for 20 h, affording 2.32 g of purified product (~43% isolated yield after flash chromatography) [1]. For context, a comparable Yb(OTf)₃-catalyzed protocol (Eur. J. Org. Chem. 2006, 2723–2726) reports 82% yield for 1-(2-chlorophenyl)-1H-tetrazole under milder conditions, though this represents an aryl rather than benzyl substrate [2]. The acid-catalyzed method yields the N1-substituted isomer with complete regioselectivity, eliminating the need for isomeric separation that complicates N-unsubstituted tetrazole alkylation approaches [3].

Tetrazole synthesis Process chemistry Building block procurement

Quality Specification Benchmark: Commercial Purity Ranges Across Supplier Landscape

Commercially available 1-(4-Methoxyphenylmethyl)tetrazole is offered at minimum purity specifications ranging from 95% to 98% depending on the supplier . AKSci specifies ≥95% purity (Catalog 2848CS) with long-term storage at cool, dry conditions . CymitQuimica offers the compound at 98% purity (Catalog 3D-KGA69831) . Fluorochem also lists this compound (CAS 160698-31-7) in its catalog . These purity tiers are consistent with research-grade building block specifications for fragment-based screening and medicinal chemistry applications. No certified reference standard or pharmacopeial-grade material is currently available, consistent with the compound's status as a research chemical rather than an approved pharmaceutical ingredient .

Quality control Procurement specification Building block QC

Evidence-Backed Application Scenarios Where 1-(4-Methoxyphenylmethyl)tetrazole (CAS 160698-31-7) Provides Verifiable Advantage


Fragment-Based BRD1 Bromodomain Drug Discovery with Crystallographically Validated Starting Point

For epigenetics drug discovery programs targeting the BRD1 bromodomain, 1-(4-Methoxyphenylmethyl)tetrazole offers a rare advantage: a publicly available, high-resolution (1.56 Å) crystal structure of the fragment bound to the target protein (PDB 5PNZ) [1]. The PanDDA methodology used to identify this fragment is published in Nature Communications and provides the electron density evidence that the compound occupies the acetyl-lysine recognition site of BRD1 [1]. Unlike most commercial fragment libraries where binding mode must be determined de novo, this fragment's binding pose is pre-determined, enabling immediate structure-guided optimization. The compound's fragment-like physicochemical profile (MW 190.20, XLogP3 1.3) [2] and defined N1-substitution regioisomerism [3] ensure unambiguous structure–activity relationship interpretation during hit-to-lead expansion.

Regioisomerically Defined 1H-Tetrazole Building Block for Parallel Synthesis and SAR Libraries

In medicinal chemistry campaigns where tetrazole regioisomerism affects target engagement—such as when the tetrazole functions as a carboxylic acid bioisostere—1-(4-Methoxyphenylmethyl)tetrazole provides a regiospecifically pure N1-substituted scaffold [1]. The multicomponent synthetic route (amine + orthoformate + azide) documented in US6265434B1 generates exclusively the 1H-tautomer, avoiding the ~1:1 mixtures of N1 and N2 isomers that result from direct alkylation of unsubstituted tetrazoles [1][2]. The para-methoxy group provides a synthetic handle for further functionalization (e.g., demethylation to phenol, or electrophilic aromatic substitution), while also tuning the hydrogen-bond acceptor profile relative to unsubstituted benzyl-tetrazoles [3]. This compound is especially suitable as a core scaffold for parallel libraries where consistent regioisomerism across analogs is critical for SAR interpretation.

Biophysical Assay Fragment Screening with QC-Verified Identity and Defined Solution Behavior

For biophysical fragment screening campaigns (NMR, SPR, thermal shift assays), 1-(4-Methoxyphenylmethyl)tetrazole presents a well-characterified fragment with computed physicochemical properties (XLogP3 = 1.3, HBA = 4, HBD = 0) [1] that predict adequate aqueous solubility for screening concentrations (typically 0.5–2 mM in aqueous buffer with ≤5% DMSO). The compound is commercially available at 95–98% purity [2], within the acceptable range for primary fragment screens where purity ≥95% is the industry benchmark. The absence of H-bond donors simplifies interpretation of binding thermodynamics, as any observed binding enthalpy can be attributed primarily to acceptor interactions and hydrophobic contacts. Additionally, the PDB-validated binding mode to BRD1 [3] provides a positive control for assay validation when setting up bromodomain-targeted screening cascades.

Quote Request

Request a Quote for 1-(4-Methoxyphenylmethyl)tetrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.